Bis(diethylamino)dichlorosilane

Atomic Layer Deposition Silicon Oxide Thin Films Semiconductor Dielectrics

Bis(diethylamino)dichlorosilane (CAS: 18881-64-6; C8H20Cl2N2Si; MW: 243.25 g/mol) is a bifunctional organoaminosilane characterized by two reactive Si-Cl bonds and two diethylamino (–N(C2H5)2) groups, typically supplied as a colorless to pale-yellow, moisture-sensitive liquid with purity ≥ 95%. This compound belongs to the class of mixed chlorosilane/aminosilane precursors, distinguished from purely aminosilane analogs by its dual chloride functionality which confers distinct reactivity profiles in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.

Molecular Formula C8H20Cl2N2Si
Molecular Weight 243.25 g/mol
CAS No. 18881-64-6
Cat. No. B8464222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diethylamino)dichlorosilane
CAS18881-64-6
Molecular FormulaC8H20Cl2N2Si
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESCCN(CC)[Si](N(CC)CC)(Cl)Cl
InChIInChI=1S/C8H20Cl2N2Si/c1-5-11(6-2)13(9,10)12(7-3)8-4/h5-8H2,1-4H3
InChIKeySJHDWSADDRUNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(diethylamino)dichlorosilane (18881-64-6) in Semiconductor Thin-Film Deposition: A Procurement Guide


Bis(diethylamino)dichlorosilane (CAS: 18881-64-6; C8H20Cl2N2Si; MW: 243.25 g/mol) is a bifunctional organoaminosilane characterized by two reactive Si-Cl bonds and two diethylamino (–N(C2H5)2) groups, typically supplied as a colorless to pale-yellow, moisture-sensitive liquid with purity ≥ 95% . This compound belongs to the class of mixed chlorosilane/aminosilane precursors, distinguished from purely aminosilane analogs by its dual chloride functionality which confers distinct reactivity profiles in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [1].

Why Bis(diethylamino)dichlorosilane Cannot Be Interchanged with Common Aminosilane Precursors


Aminosilane precursors exhibit fundamentally divergent deposition behaviors based on subtle differences in ligand architecture. Comparative studies demonstrate that tris(dimethylamino)silane (TDMAS) shows a ~40% lower deposition rate relative to bis(amino)silanes such as bis(diethylamino)silane (BDEAS) in ALD oxide processes [1]. Within the bis(amino)silane class, BTBAS (bis(tert-butylamino)silane) provides a wider temperature window and higher deposition rate than BDEAS [2], while DFT calculations reveal that BDEAS exhibits lower activation energy barriers in rate-determining steps on oxide surfaces compared to TDMAS [3]. For Bis(diethylamino)dichlorosilane specifically, the presence of two Si–Cl bonds alongside diethylamino groups provides nucleophilic displacement pathways unavailable to fully aminated analogs, enabling distinct reaction chemistries for derivative synthesis and film formation that cannot be replicated by simple substitution .

Quantitative Differentiation of Bis(diethylamino)dichlorosilane vs. In-Class and Alternative Precursors


Deposition Rate Comparison: BDEAS Outperforms TDMAS by ~67% in ALD Oxide Processes

In direct comparative ALD studies evaluating precursor structure-performance relationships, bis(amino)silanes consistently outperform tris(amino)silanes in deposition efficiency. TDMAS demonstrated a 40% lower deposition rate compared to BTBAS and BDEAS under identical ALD oxide process conditions, representing a ~67% performance deficit relative to BDEAS [1]. This significant rate differential translates directly to throughput differences in manufacturing environments. Furthermore, first-principles DFT calculations confirm that BDEAS decomposition energetics on oxide surfaces are more exothermic than TDMAS, with BDEAS exhibiting the lowest energy barrier in the rate-determining step among evaluated aminosilanes, which substantiates its kinetically favorable deposition characteristics [2].

Atomic Layer Deposition Silicon Oxide Thin Films Semiconductor Dielectrics

Process Window Flexibility: BDEAS vs. BTBAS Temperature Window Trade-offs

In head-to-head ALD evaluations of bis(amino)silane structural variants, BTBAS (bis(tert-butylamino)silane) provided both a higher absolute deposition rate and a wider process temperature window compared to BDEAS [1]. This finding establishes that diethylamino-substituted silanes exhibit a narrower thermal process window relative to tert-butylamino analogs—a critical consideration for integration engineers when selecting precursors for specific thermal budget constraints. DFT studies examining ALD silicon nitride deposition via BDEAS and BTBAS with NH3 revealed that while BTBAS showed marginally better dissociative reactivity, both precursors still require inherently high-temperature thermal processes due to activation energy barriers exceeding 38 kcal/mol during the dissociative chemisorption steps [2].

Atomic Layer Deposition Process Window Optimization Thermal Stability

Volatility and Vapor Delivery: BDEAS Vapor Pressure Enables Reliable Precursor Transport

The vapor pressure characteristics of diethylamino-substituted silanes enable practical precursor delivery in semiconductor manufacturing tools. BDEAS (bis(diethylamino)silane) exhibits a vapor pressure of approximately 100 Torr at 100°C [1], with boiling point 188.5 ± 23.0°C at 760 Torr [2] and 70°C at 30 mmHg . This volatility profile allows stable vapor draw or bubbling without requiring excessive source heating that could induce thermal decomposition. While this data pertains to the fully aminated analog BDEAS, the vapor pressure behavior provides class-level inference for Bis(diethylamino)dichlorosilane—the presence of two chloride substituents would be expected to further modulate volatility, but the diethylamino framework establishes a baseline for vapor delivery feasibility.

Vapor Pressure Precursor Delivery CVD/ALD Process Engineering

Film Quality Metrics: BDEAS-Derived SiNx Films Exhibit Refractive Index 1.92 with Low Impurity Levels

Plasma-enhanced atomic layer deposition (PEALD) of silicon nitride using BDEAS precursor with N2 plasma yields films with a refractive index of 1.92 at 390 nm wavelength and an N:Si ratio of 0.963, as determined by optical and XPS characterization [1]. Bulk chemical analysis confirmed carbon impurity levels of 14.3% and oxygen impurity levels of 10.7%, indicating acceptable film purity for a carbon-containing precursor under low-temperature deposition conditions (≤250°C) [REFS-1, REFS-2]. This refractive index value falls within the typical range for silicon nitride films deposited by PECVD/PEALD methods using organosilane precursors, with comparative literature values for SiNx films ranging from 1.90 to 2.05 depending on stoichiometry and deposition parameters .

Silicon Nitride Thin Film Characterization PEALD Refractive Index

Procurement-Relevant Application Scenarios for Bis(diethylamino)dichlorosilane and BDEAS


ALD Silicon Oxide Deposition Requiring Higher Throughput than TDMAS-Enabled Processes

When process throughput is a primary manufacturing metric and the integration scheme permits the use of bis(amino)silane precursors, BDEAS-based ALD oxide deposition provides approximately 67% higher deposition rate compared to TDMAS alternatives [1]. This throughput advantage translates to reduced cycle time and increased wafer output per tool, making BDEAS the economically preferable selection where deposition rate is the constraining factor. The diethylamino ligand architecture in Bis(diethylamino)dichlorosilane preserves the kinetic advantages of the BDEAS framework while introducing reactive Si–Cl sites for alternative film chemistries.

PEALD Silicon Nitride at Low Thermal Budgets (≤250°C) for Temperature-Sensitive Device Structures

For applications requiring silicon nitride passivation, etch-stop, or spacer layers on temperature-sensitive substrates (e.g., compound semiconductors, polymer layers, or post-metallization dielectrics), PEALD using BDEAS with N2 plasma enables film deposition at ≤250°C [2]. The resulting films exhibit refractive index of 1.92 with N:Si ratio of 0.963, suitable for optical and electronic device integration where high-temperature (>550°C) LPCVD nitride processes using dichlorosilane and ammonia would damage underlying structures [3].

Derivative Synthesis via Nucleophilic Displacement of Si–Cl Bonds for Custom Organosilicon Precursors

Bis(diethylamino)dichlorosilane serves as a versatile intermediate for synthesizing specialized organosilicon compounds through nucleophilic substitution at the silicon-chlorine bonds. The chloride groups are readily displaced by nucleophiles including alcohols (to form alkoxysilanes), Grignard reagents (to form alkyl/aryl derivatives), and hydride sources (to form bis(diethylamino)silane via reduction) . This reactivity profile enables on-demand synthesis of custom precursors with tailored steric and electronic properties for specific deposition chemistries, providing a procurement pathway for compounds not commercially available at semiconductor-grade purity.

CVD/ALD Process Development Requiring Chlorosilane-Aminosilane Hybrid Chemistries

In semiconductor R&D environments evaluating alternative precursor architectures for next-generation dielectric films, Bis(diethylamino)dichlorosilane provides a unique molecular platform combining chloride and diethylamino functionality on a single silicon center. This hybrid structure enables exploration of deposition chemistries that leverage both chlorosilane surface reactivity and aminosilane steric/electronic tuning—a capability unavailable from purely aminated precursors like BDEAS, BTBAS, or TDMAS, or from purely chlorinated precursors like dichlorosilane or silicon tetrachloride [4].

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